molecular formula C16H18N2O2S B2905950 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034246-67-6

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide

Cat. No. B2905950
CAS RN: 2034246-67-6
M. Wt: 302.39
InChI Key: FMIKDMNRBGFDNB-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, also known as PCTA-17, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is not fully understood. However, it has been suggested that N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the enhancement of learning and memory, and the reduction of seizure activity. N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide has also been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is its high potency and selectivity towards mGluR5. This makes it an ideal tool for studying the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide. One potential direction is to investigate the therapeutic potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to explore the potential of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide as a tool for studying the role of mGluR5 in cancer biology and immunology. Finally, further research is needed to improve the solubility and pharmacokinetic properties of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide, which may enhance its potential as a drug candidate.
In conclusion, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a promising chemical compound that has potential applications in various scientific fields. Its high potency and selectivity towards mGluR5 make it an ideal tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to explore its therapeutic potential and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2-fluoropyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with 3-thiophenecarboxylic acid chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide has been shown to have potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(4-pyridin-2-yloxycyclohexyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c19-16(12-8-10-21-11-12)18-13-4-6-14(7-5-13)20-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIKDMNRBGFDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CSC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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